![molecular formula C13H20N2O4 B11849735 tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,4-Dioxo-2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle est un composé chimique de formule moléculaire C13H20N2O4. Il est connu pour sa structure spirocyclique unique, qui comprend un groupe ester tert-butyle et deux groupes dioxo.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,4-Dioxo-2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction d'une diamine spirocyclique avec du chloroformiate de tert-butyle en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,4-Dioxo-2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes dioxo en groupes hydroxyle.
Substitution : Le groupe ester tert-butyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour assurer les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des composés hydroxylés. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une gamme diversifiée de produits .
Applications de recherche scientifique
Le 1,4-Dioxo-2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et l'interaction avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 1,4-Dioxo-2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Dioxo-2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle : Ce composé a une structure spirocyclique similaire, mais avec des positions différentes des groupes dioxo.
Chlorhydrate de 2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle : Ce composé comprend une forme de sel de chlorhydrate, qui peut affecter sa solubilité et sa réactivité.
1-Oxa-4,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle : Ce composé présente un groupe oxa à la place de l'un des groupes dioxo, ce qui conduit à des propriétés chimiques différentes.
Unicité
Le 1,4-Dioxo-2,8-diazaspiro[4.5]décane-8-carboxylate de tert-butyle est unique en raison de son arrangement spécifique de groupes fonctionnels et de sa structure spirocyclique.
Propriétés
Formule moléculaire |
C13H20N2O4 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
tert-butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)9(16)8-14-10(13)17/h4-8H2,1-3H3,(H,14,17) |
Clé InChI |
DUHLOZCPMPQRMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


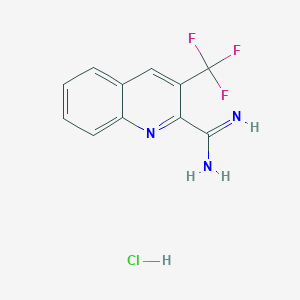
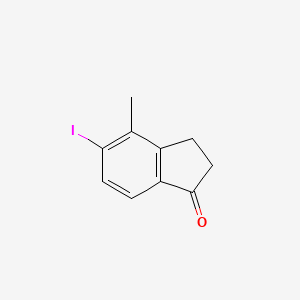
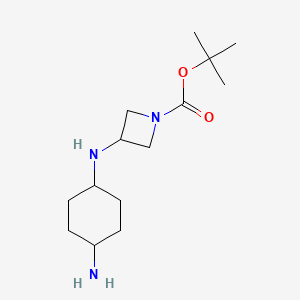
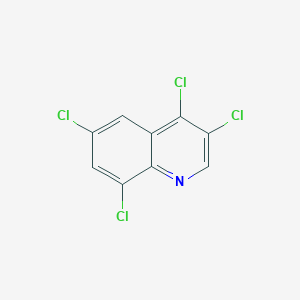

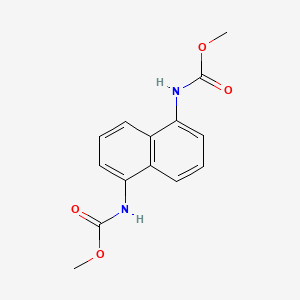
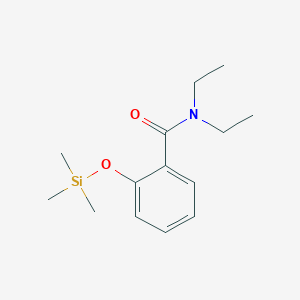
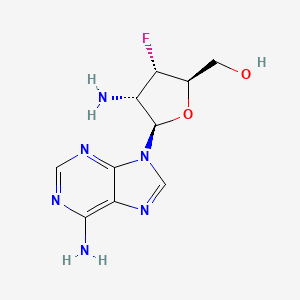

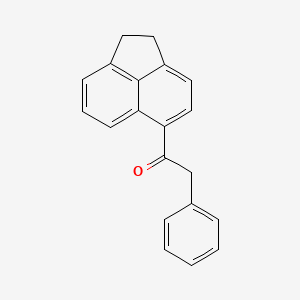
![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)



